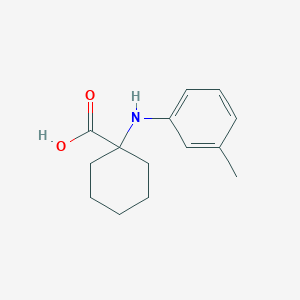

1-m-Tolylamino-cyclohexanecarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-(3-methylanilino)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H19NO2/c1-11-6-5-7-12(10-11)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |

InChI Key |

WDKYOBYTNIIDBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2(CCCCC2)C(=O)O |

Origin of Product |

United States |

Contextualization Within Substituted Cyclohexanecarboxylic Acids

Substituted cyclohexanecarboxylic acids are a well-explored class of compounds with diverse applications. The foundational structure, cyclohexanecarboxylic acid, is a colorless oil that can be prepared by the hydrogenation of benzoic acid. chemicalbook.comwikipedia.org Its derivatives are significant intermediates in various industrial and pharmaceutical syntheses.

Research in this area often focuses on the synthesis and properties of derivatives with substituents at various positions on the cyclohexane (B81311) ring. For instance, the synthesis of cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid and its methyl-substituted analogs has been explored in the context of their liquid-crystal characteristics. osti.gov The stereochemistry of these substituents, whether they are in a cis or trans configuration relative to the carboxylic acid group, plays a crucial role in their physical and biological properties. osti.govgoogle.com

Another significant area of research involves the synthesis of aminocyclohexanecarboxylic acid derivatives. For example, trans-4-aminocyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. google.comresearchgate.netgoogle.com The development of efficient, one-pot syntheses for these compounds from precursors like p-aminobenzoic acid is an active area of investigation. google.comgoogle.com

The properties and reactivity of these compounds are heavily influenced by the nature and position of the substituents. The table below outlines some key examples of substituted cyclohexanecarboxylic acids and their research contexts.

| Compound Name | Key Research Focus |

| Cyclohexanecarboxylic acid | Precursor for caprolactam (nylon-6 production) chemicalbook.comwikipedia.org |

| trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid | Investigation of liquid-crystal properties osti.gov |

| trans-4-Aminocyclohexanecarboxylic acid | Intermediate for pharmacologically active compounds google.comresearchgate.netgoogle.com |

| 1-Methyl-1-cyclohexanecarboxylic acid | Studied as a structural analog of valproic acid |

Positioning Within the Scope of Carbocyclic Amino Acids and Derivatives

1-m-Tolylamino-cyclohexanecarboxylic acid also falls under the classification of carbocyclic amino acids. These are amino acids where the amino and carboxylic acid groups are attached to a carbocyclic ring system. This class of compounds has garnered significant interest in medicinal chemistry and peptide science.

Carbocyclic amino acids are valued as conformationally constrained building blocks for the synthesis of peptidomimetics. By incorporating these rigid structures into peptides, researchers can induce specific secondary structures, such as β-helical motifs, which can enhance biological activity and stability. chemicalbook.com The synthesis of various carbocyclic amino acids, such as 1-amino-1-cyclohexanecarboxylic acid, is well-documented, often starting from precursors like cyclohexanone (B45756). chemicalbook.com

The biological and pharmacological properties of compounds containing carbocyclic amino acid moieties are extensive. They have been investigated for a wide range of applications, highlighting the versatility of this structural motif.

Research Trajectories and Significance in Organic Chemistry

Direct Synthesis of Aminocyclohexanecarboxylic Acids

Direct synthesis methods focus on the introduction of the requisite amino and carboxyl functionalities onto a pre-formed cyclohexane (B81311) ring. These approaches often leverage the reactivity of cyclohexanone (B45756) as a readily available starting material.

Nucleophilic Addition and Carboxylation Reactions

Nucleophilic addition to the carbonyl group of ketones like cyclohexanone is a fundamental and widely used reaction in organic synthesis. academie-sciences.frncert.nic.in This reactivity is central to several classic methods for preparing α-amino acids.

One of the most established methods is the Strecker synthesis , which provides a direct pathway to α-amino acids. nih.gov The process begins with the reaction of a ketone (cyclohexanone) with an amine (m-toluidine) to form an imine intermediate. Subsequent nucleophilic addition of cyanide to the imine generates an α-aminonitrile. nih.govnih.gov The final step involves the hydrolysis of the nitrile group to yield the desired α-amino acid. nih.gov

Another classical approach is the Bucherer-Bergs reaction . nih.gov This method involves the one-pot reaction of a ketone (cyclohexanone) with ammonium (B1175870) carbonate and a cyanide source, such as potassium cyanide. This reaction forms a hydantoin (B18101) derivative, which can then be hydrolyzed under acidic or basic conditions to yield the target 1-amino-cyclohexanecarboxylic acid. Subsequent N-arylation would be required to produce the final tolylamino compound.

Direct carboxylation strategies can also be employed. This can involve the formation of a Grignard reagent from a suitable bromocyclohexane (B57405) precursor, followed by reaction with carbon dioxide to introduce the carboxylic acid group. youtube.com

Table 1: Comparison of Classic Amino Acid Syntheses from Cyclohexanone

| Reaction | Key Reagents | Intermediate | Final Step |

|---|---|---|---|

| Strecker Synthesis | Amine (m-toluidine), Cyanide (e.g., KCN) | α-Aminonitrile | Hydrolysis |

| Bucherer-Bergs Reaction | Ammonium Carbonate, Cyanide (e.g., KCN) | Hydantoin | Hydrolysis |

Multi-Component Reaction Approaches for Functionalized Cyclohexanes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.govorganic-chemistry.org

The Ugi four-component reaction (U-4CR) is a prominent MCR that is particularly well-suited for the synthesis of α-acylamino amides. wikipedia.orgorganic-chemistry.org This reaction brings together a ketone (e.g., cyclohexanone), an amine (e.g., m-toluidine), a carboxylic acid, and an isocyanide. numberanalytics.com The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide. wikipedia.org The mechanism involves the initial condensation of the ketone and amine to form an imine. nih.gov This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, which then undergoes an irreversible Mumm rearrangement to furnish the stable bis-amide product. nih.govwikipedia.org Subsequent hydrolysis of the amide functionalities would yield the desired this compound. The versatility of the Ugi reaction allows for the creation of large libraries of structurally diverse compounds for screening purposes. organic-chemistry.org

Table 2: Ugi Reaction for the Synthesis of a this compound Precursor

| Component | Example | Role |

|---|---|---|

| Ketone | Cyclohexanone | Carbonyl component, forms the cyclohexane backbone |

| Amine | m-Toluidine (B57737) | Introduces the tolylamino moiety |

| Carboxylic Acid | Acetic Acid | Acts as a proton source and incorporates as an acyl group |

| Isocyanide | tert-Butyl isocyanide | Carbon-1 synthon, incorporates as an amide |

Pathways Involving Cyclohexane Ring Formation or Modification

These synthetic strategies involve either the construction of the cyclohexane ring from acyclic precursors or the chemical modification of existing cyclohexane or cyclohexene (B86901) intermediates.

Hydrogenation-Based Syntheses from Aromatic Precursors

A key strategy for synthesizing saturated carbocycles is the catalytic hydrogenation of aromatic precursors. google.com The synthesis of aminocyclohexanecarboxylic acids can be effectively achieved through the hydrogenation of the corresponding aminobenzoic acids. researchgate.netgoogle.com For instance, the hydrogenation of p-aminobenzoic acid is a well-established industrial process for producing tranexamic acid (trans-4-aminocyclohexanecarboxylic acid). researchgate.netgoogle.com

This process typically utilizes heterogeneous catalysts such as ruthenium on carbon (Ru/C) or platinum oxide under hydrogen pressure. google.comchemicalbook.com The reaction conditions, including temperature, pressure, and the choice of catalyst and solvent, can influence the reaction rate and the stereochemical outcome, specifically the ratio of cis to trans isomers. googleapis.comgoogle.com It has been demonstrated that by reacting p-aminobenzoic acid derivatives under basic conditions with a suitable catalyst, a trans ratio of over 75% can be achieved in a one-pot process. google.com

Table 3: Catalytic Hydrogenation of p-Aminobenzoic Acid

| Catalyst | Conditions | Key Outcome | Reference |

|---|---|---|---|

| 5% Ru/C | 10% NaOH, 100°C, 15 bar H₂ | Complete conversion, cis:trans ratio of 1:4.6 | google.com |

| Platinum Oxide | 2 bar H₂ | Hydrogenation of a bicyclic precursor to yield cis-4-aminocyclohexanol | chemicalbook.com |

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction is a powerful and widely applied cycloaddition reaction that forms a six-membered ring from a conjugated diene and a substituted alkene (dienophile). cerritos.eduwikipedia.orgpraxilabs.com This reaction is highly regarded for its ability to reliably form six-membered rings with excellent control over regio- and stereochemistry. wikipedia.orgcaltech.edu It allows for the potential to set up to four contiguous stereocenters in a single step. caltech.edu

In the context of synthesizing this compound, a Diels-Alder strategy would involve reacting a suitable diene with a dienophile containing precursors to the amino and carboxyl groups. The resulting cyclohexene derivative can then be converted to the final saturated target molecule through subsequent reactions, such as hydrogenation of the double bond and hydrolysis of ester or amide groups. The reaction often proceeds best when there is a complementary electronic relationship between the diene and dienophile (i.e., an electron-rich diene and an electron-poor dienophile, or vice-versa). masterorganicchemistry.com

Table 4: Hypothetical Diels-Alder Pairs for Precursor Synthesis

| Diene | Dienophile | Potential Cycloadduct Feature |

|---|---|---|

| 1,3-Butadiene | Methyl 2-(m-tolylamino)acrylate | Cyclohexene ring with amino and ester groups at C1 |

| 1-(m-Tolylamino)-1,3-butadiene | Methyl acrylate | Cyclohexene ring with amino group on the former diene and ester on the former dienophile |

Transformations of Cyclohexanone and Cyclohexene Intermediates

Readily available cyclohexanone and cyclohexene derivatives serve as versatile starting points for the synthesis of functionalized cyclohexanes. researchgate.net

Conjugate addition, or Michael reaction, is a key strategy for functionalizing α,β-unsaturated carbonyl compounds. wikipedia.org For example, the 1,4-addition of an amine nucleophile, such as m-toluidine, to a cyclohexenone bearing an ester group at the 1-position would directly install the necessary tolylamino and carboxylate precursor groups onto the ring. wikipedia.org

Furthermore, transformations of cyclohexene intermediates, often derived from Diels-Alder reactions, provide another route. For example, a bicyclic intermediate formed from the reaction of cyclohexadiene and a dienophile can be hydrogenated to saturate the ring system. chemicalbook.com Subsequent cleavage and functional group manipulation can lead to the desired substituted cyclohexane core. The synthesis of cis-4-aminocyclohexanol hydrochloride from a bicyclic precursor illustrates the principle of building complexity from a cyclohexene intermediate. chemicalbook.com

Table 5: Example Transformations of Cyclohexane Intermediates

| Starting Material | Reagent(s) | Transformation Type | Resulting Moiety |

|---|---|---|---|

| Cyclohexen-2-one | Methylamine | Conjugate Addition | 3-(N-methylamino)-cyclohexanone |

| Cyclohexanone | m-Toluidine, KCN, H⁺ | Strecker Synthesis | α-(m-Tolylamino)cyclohexanecarbonitrile |

| Cyclohexene derivative | H₂, PtO₂ | Hydrogenation | Saturated cyclohexane ring |

Stereoselective Synthesis of Cyclohexane-1-Carboxylic Acid Derivatives

The synthesis of substituted cyclohexane rings with precise stereochemical control is a cornerstone of modern organic chemistry, driven by the prevalence of this structural motif in pharmaceutically active compounds. nih.gov The non-planar "chair" conformation of the cyclohexane ring dictates that substituents can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is energetically favored to minimize steric strain, particularly the 1,3-diaxial interactions. pressbooks.pub When multiple substituents are present, their relative orientations (cis or trans) and their preference for the equatorial position determine the most stable conformation of the molecule. pressbooks.publibretexts.org

Diastereoselective Control in Cyclohexane Substitution Patterns

Diastereoselectivity in the synthesis of cyclohexanecarboxylic acid derivatives refers to the preferential formation of one diastereomer over another (e.g., cis vs. trans). The stability of the final product is heavily influenced by the spatial arrangement of the substituents on the cyclohexane ring. Generally, conformers with bulkier groups in the equatorial position are more stable. pressbooks.pub The relationship between the relative positions of two substituents and whether the cis or trans isomer allows for a more stable di-equatorial arrangement is a key consideration in synthetic design. libretexts.org

Advanced synthetic strategies have been developed to achieve high levels of diastereoselectivity. For instance, cascade reactions, such as the inter-intramolecular double Michael addition of curcumins with arylidenemalonates, can construct highly functionalized cyclohexanone skeletons with excellent diastereoselectivity. nih.govbeilstein-journals.org The stereochemical outcome in such reactions is controlled during the formation of the key enolate intermediate. beilstein-journals.org Similarly, palladium-catalyzed cyclization of certain precursors has been shown to favor the formation of cis-isomers with high selectivity. nih.gov

In cases where a synthesis yields a mixture of diastereomers, separation is often possible. For example, in the synthesis of 4-aminocyclohexanecarboxylic acid, the resulting cis/trans mixture can be separated. One reported method involves protecting the amino group and then selectively esterifying the cis-isomer, allowing for the isolation of the pure trans product. google.com

| Substituent Positions | Diastereomer with Both Groups Equatorial |

| 1,2-disubstituted | Trans |

| 1,3-disubstituted | Cis |

| 1,4-disubstituted | Trans |

| Table 1: Favorable diastereomers for di-substituted cyclohexanes allowing for di-equatorial placement of substituents. libretexts.org |

Enantioselective Synthesis and Resolution Techniques for Chiral Aminocyclohexanecarboxylic Acids

When a molecule is chiral, meaning it is non-superimposable on its mirror image (enantiomer), methods to obtain a single enantiomer are crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. This can be achieved through either direct asymmetric synthesis or the separation of a racemic mixture (a 50:50 mixture of both enantiomers) via a process called resolution. tcichemicals.com

Enantioselective Synthesis This approach aims to create a specific enantiomer directly. Common strategies include:

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. tcichemicals.com It directs the stereochemical course of a reaction before being cleaved, yielding an enantiomerically enriched product. tcichemicals.comnih.gov

Biocatalysis: Engineered enzymes, such as amine dehydrogenases, can be used for processes like reductive amination. These biocatalysts often exhibit exceptional levels of stereoselectivity, providing a green and efficient route to chiral amino alcohols and related compounds. manchester.ac.uk

Asymmetric Catalysis: Chiral metal catalysts or organocatalysts are used in small amounts to steer a reaction towards the formation of a specific enantiomer. nih.gov

Resolution Techniques Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org

Classical Resolution via Diastereomeric Salts: This is the most common method for resolving racemic acids or bases. libretexts.org The racemic aminocyclohexanecarboxylic acid is treated with an enantiomerically pure chiral resolving agent, such as a chiral acid like (+)-tartaric acid or (-)-mandelic acid. wikipedia.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.orglibretexts.org Once separated, the resolving agent is chemically removed, liberating the individual, enantiomerically pure amino acids.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) within an HPLC column to separate enantiomers. The enantiomers interact differently with the CSP, causing them to travel through the column at different rates, which allows for their separation. mdpi.com

| Chiral Resolving Agent Type | Examples | Used to Resolve |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Racemic Bases (Amines) |

| Chiral Bases | Brucine, Strychnine, Quinine, (R)-1-Phenylethylamine | Racemic Acids |

| Table 2: Common chiral resolving agents used for the separation of enantiomers via diastereomeric salt formation. libretexts.org |

Post-Synthetic Derivatization for Structural Diversification

Once this compound is synthesized, its amino and carboxylic acid functional groups serve as handles for further chemical modification. ucalgary.calibretexts.org This post-synthetic derivatization is a powerful tool for creating a library of related compounds for structure-activity relationship (SAR) studies.

Chemical Transformations of the Amino Moiety

The secondary amino group in this compound can undergo several characteristic reactions. Derivatization is often performed to alter the molecule's properties or for analytical purposes. sigmaaldrich.com Common transformations include:

N-Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) to form a tertiary amide. This is a robust and common transformation.

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base to yield a sulfonamide.

Silylation: For analytical purposes, such as gas chromatography, the active hydrogen on the nitrogen can be replaced with a silyl (B83357) group, for example, by using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

It is important to select derivatization reagents carefully, as their reactivity can be specific. For example, the common amino acid derivatizing agent o-phthalaldehyde (B127526) (OPA) reacts with primary amines but not with secondary amines like the one present in the target molecule. actascientific.com

Functionalization of the Carboxylic Acid Group

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and it can be converted into a wide range of other functionalities. wikipedia.org

Esterification: The most common reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.

Amide Formation: While direct reaction of a carboxylic acid with an amine is possible, it typically requires high temperatures to drive off water from the initial ammonium carboxylate salt. wikipedia.org A more common laboratory method involves first "activating" the carboxylic acid by converting it to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. youtube.com

Reduction to an Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required to reduce a carboxylic acid to a primary alcohol.

Conversion to an Acyl Halide: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the highly reactive acyl chloride derivative, which is a key intermediate for synthesizing esters and amides. youtube.com

| Transformation | Reagent(s) | Product Functional Group |

| Esterification | Alcohol (R'-OH), Acid (e.g., H₂SO₄) | Ester (-COOR') |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide (-CONR'R'') |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol (-CH₂OH) |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride (-COCl) |

| Table 3: Common synthetic transformations of the carboxylic acid group. wikipedia.orgyoutube.com |

Structural Elucidation Methodologies in Synthetic Characterization

The unambiguous confirmation of the structure of a synthesized compound like this compound requires a combination of modern spectroscopic and analytical techniques. nih.gov No single method is sufficient; rather, evidence from multiple sources is compiled to provide a complete structural picture. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is arguably the most powerful tool for structure elucidation in organic chemistry.

¹H NMR provides information about the chemical environment, number, and connectivity of protons in the molecule. youtube.com

¹³C NMR reveals the number of unique carbon atoms and their chemical environment. youtube.com

2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish bond connectivity and the spatial proximity of atoms, respectively, which is crucial for confirming stereochemistry. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. nih.gov

Infrared (IR) Spectroscopy: IR is used to identify the presence of specific functional groups. For a carboxylic acid, it will show a characteristic very broad O-H stretch and a sharp C=O (carbonyl) stretch. youtube.com

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides definitive proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govbeilstein-journals.org

| Technique | Information Provided |

| NMR Spectroscopy | Carbon-hydrogen framework, connectivity, stereochemistry nih.govyoutube.com |

| Mass Spectrometry | Molecular weight and molecular formula (HRMS) nih.gov |

| IR Spectroscopy | Presence of key functional groups (e.g., -COOH, -NH) youtube.com |

| X-ray Crystallography | Unambiguous 3D structure and absolute configuration beilstein-journals.org |

| Table 4: Key methodologies for the structural characterization of synthetic compounds. |

Fundamental Reactivity Profiles of Amino and Carboxyl Groups

The secondary amine, the m-tolylamine group, is basic due to the lone pair of electrons on the nitrogen atom. However, the basicity is reduced compared to a simple alkylamine because the lone pair can be delocalized into the aromatic ring. The pKa of the conjugate acid of a similar secondary arylamine, N-methylaniline, is approximately 4.85. nih.govguidechem.com This suggests that the tolylamino group will be protonated under acidic conditions. The nitrogen's lone pair also makes it nucleophilic, allowing it to participate in reactions such as alkylation, acylation, and condensation. guidechem.commicrokat.gr

The carboxylic acid group is, by its nature, acidic and will deprotonate to form a carboxylate anion under basic conditions. The pKa of cyclohexanecarboxylic acid is around 4.8. foodb.cachemicalbook.comumaryland.eduhmdb.ca The acidity of this group allows for the formation of salts, esters, and amides through reactions with bases, alcohols, and amines, respectively. microkat.gr

The simultaneous presence of these two groups allows for characteristic amino acid reactions. For instance, the molecule can undergo intramolecular condensation to form a lactam, or intermolecular condensation to form peptides or related polymers, though the substitution on the nitrogen may hinder this. researchgate.net The reactivity of these groups is summarized in the table below.

| Functional Group | Typical Reactions | Expected Behavior for this compound |

| m-Tolylamino | Protonation, Alkylation, Acylation, Condensation, Oxidation | Acts as a weak base and a nucleophile. nih.govguidechem.commicrokat.gr The m-tolyl group influences its nucleophilicity and basicity. |

| Carboxyl | Deprotonation, Esterification, Amide formation, Reduction, Decarboxylation | Acts as a weak acid. foodb.cachemicalbook.com Can be converted to a variety of derivatives. |

| Combined | Zwitterion formation, Lactamization (intramolecular), Peptide coupling (intermolecular) | Can exist as a zwitterion. foodb.ca Steric hindrance from the tolyl group may affect rates of condensation reactions. |

Reaction Mechanisms of Cyclohexane Ring Functionalizations

The saturated cyclohexane ring is generally unreactive, but the presence of the amino and carboxyl groups can facilitate the functionalization of its C-H bonds, often through directed chemical reactions. nih.govsigmaaldrich.com Transition metal-catalyzed C-H activation is a powerful strategy for this purpose. researchgate.netacs.org

The carboxylic acid group is a well-established directing group for the functionalization of C-H bonds. nih.govnih.gov In the case of this compound, the carboxylate, formed under basic conditions, can coordinate to a metal center (e.g., palladium, rhodium, or ruthenium). mdpi.comthieme-connect.com This coordination brings the catalyst into close proximity with the C-H bonds of the cyclohexane ring, enabling their activation. The mechanism often proceeds through a cyclometalated intermediate. nih.govyoutube.com For instance, a common mechanism for palladium-catalyzed arylation involves the formation of a palladacycle, followed by oxidative addition of an aryl halide and subsequent reductive elimination to yield the functionalized product. mdpi.com

The tolylamino group can also act as a directing group. The nitrogen atom can coordinate to a transition metal, directing functionalization to nearby C-H bonds. researchgate.netthieme-connect.com Similar to carboxylate-directed reactions, this proceeds through a cyclometalated intermediate. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Non-catalytic methods for cyclohexane functionalization, such as free-radical halogenation, are typically less selective and may lead to a mixture of products. However, the electronic influence of the substituents could offer some degree of regiocontrol.

Influence of Substituent Effects on Reaction Pathways

The m-tolyl group is a key feature of the molecule that significantly influences its reactivity through both electronic and steric effects. uoregon.eduacs.org

Electronic Effects: The methyl group on the tolyl ring is weakly electron-donating. This property is quantified by its Hammett substituent constant (σ), which is a measure of the electronic influence of a substituent on a reaction center. wikipedia.orgcambridge.orgviu.ca For a methyl group in the meta position, the Hammett constant (σ_m) is approximately -0.07. This negative value indicates its electron-donating nature through an inductive effect. This electron-donating character slightly increases the electron density on the nitrogen atom, potentially making it a slightly stronger base and nucleophile compared to an unsubstituted phenylamino (B1219803) group. This can, in turn, affect the rates of reactions involving the amino group, such as acylation or alkylation.

Steric Effects: The m-tolyl group introduces significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of reactants to the nitrogen, slowing down reactions at this site. uoregon.edu For example, the formation of intermolecular bonds, such as in polymerization, might be less favorable compared to a less substituted analogue. The steric bulk can also influence the conformational preferences of the cyclohexane ring and the orientation of the tolylamino group, which can affect the regioselectivity of directed C-H functionalization reactions. rsc.orgcmu.eduresearchgate.net

| Effect | Influence on Amino Group | Influence on Cyclohexane Ring Functionalization |

| Electronic (m-tolyl) | Weakly electron-donating, slightly increases basicity and nucleophilicity. | Can subtly influence the reactivity of adjacent C-H bonds. |

| Steric (m-tolyl) | Hinders approach of reactants to the nitrogen atom. uoregon.edu | Can influence the regioselectivity of directed reactions by favoring less hindered positions. |

Investigations of Intermediate Species and Transition States

The mechanisms of the reactions involving this compound are expected to proceed through various transient species. While direct experimental observation of these intermediates for this specific molecule is not available, their nature can be inferred from studies of analogous systems. amazonaws.comresearchgate.net

In transition metal-catalyzed C-H functionalization, key intermediates are organometallic complexes where the metal is coordinated to the directing group (carboxylate or amino). nih.govamazonaws.com This is followed by the formation of a cyclometalated intermediate, which is a stable five- or six-membered ring containing a metal-carbon bond. thieme-connect.com The transition state for the C-H activation step is often described by models such as "concerted metalation-deprotonation" (CMD), where the C-H bond cleavage and metal-carbon bond formation occur in a single, concerted step with the assistance of a base. youtube.comresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the structures and energies of these intermediates and transition states for similar reactions. amazonaws.comrsc.org Such studies can provide detailed insights into the reaction coordinates, activation barriers, and the factors controlling regioselectivity. For instance, DFT calculations can model the transition state for the C-H activation of a cyclohexane ring, revealing the geometry and energy required for the reaction to proceed. rsc.org

Radical reactions on the cyclohexane ring would involve the formation of cyclohexyl radicals as intermediates. The position of the radical would be influenced by the stability of the resulting radical species, with tertiary radicals being more stable than secondary ones.

Stereochemical Analysis and Conformational Landscape of 1 M Tolylamino Cyclohexanecarboxylic Acid Systems

Conformational Preferences of the Cyclohexane (B81311) Ring in Amino Acid Derivatives (e.g., chair, half-chair conformations)

The cyclohexane ring is not planar and exists in several conformations to minimize angular and torsional strain. The most stable of these is the chair conformation, which has ideal bond angles and staggered hydrogens, thus avoiding steric clashes. Other higher-energy conformations include the boat, twist-boat, and the half-chair, which serves as a high-energy intermediate during the interconversion between chair forms. For a substituted cyclohexane, the chair conformation is overwhelmingly preferred.

In a molecule such as 1-m-Tolylamino-cyclohexanecarboxylic acid, the two substituents—the m-tolylamino group and the carboxylic acid group—are attached to the same carbon (C1). In a chair conformation, one substituent bond at each carbon is axial (perpendicular to the ring's plane) and the other is equatorial (in the plane of the ring). Due to steric hindrance, substituent groups generally prefer the more spacious equatorial position. In a 1,1-disubstituted cyclohexane, one substituent must be axial and the other equatorial.

Computational studies on analogous systems, such as the N-acetyl-N'-methylamide derivative of 1-aminocyclohexane-1-carboxylic acid (Ac6c), have identified multiple stable minimum energy conformations. These minima often correspond to variations of the chair conformation, with slight geometric adjustments to accommodate intramolecular interactions, such as hydrogen bonds. For instance, studies on a related compound, 1-amino-2-phenylcyclohexanecarboxylic acid (c6Phe), show that the cyclohexane ring adopts a chair conformation, which is then perturbed by the orientation of its substituents. The half-chair conformation is generally considered the least stable due to its high energy content.

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | 23.02 | Less Stable |

| Boat | 29.7 | Less Stable |

| Half-Chair | 46.04 | Least Stable |

Source: Data derived from general conformational analysis of cyclohexane.

Analysis of cis/trans Isomerism and Configurational Stability

Cis-trans isomerism, also known as geometric isomerism, is a critical feature of disubstituted cycloalkanes where bond rotation is restricted. This type of isomerism arises from the different spatial arrangements of substituents relative to the plane of the ring. In the context of a 1-substituted cyclohexanecarboxylic acid bearing another substituent on the ring, cis and trans isomers would exist. For this compound, the substituents are on the same carbon, so cis/trans isomerism refers to the relative orientation of these groups with respect to a plane, but more accurately, the discussion centers on the conformational isomers and the stability of having groups in axial versus equatorial positions.

When substituents are on different carbons, the trans isomer, which can often adopt a diequatorial conformation, is generally more stable than the cis isomer, which would have one axial and one equatorial group. For example, in studies of 1,4-cyclohexanedicarboxylic acid derivatives, a thermodynamically controlled equilibrium mixture was found to contain 66 ± 2% of the more stable trans-isomer.

In the specific case of this compound, the key to stability lies in which of the two bulky groups, the m-tolylamino or the carboxylic acid, occupies the equatorial position. Given the larger size of the m-tolylamino group compared to the carboxylic acid group, the conformer where the m-tolylamino group is equatorial and the carboxylic acid is axial would be expected to be more stable. This minimizes 1,3-diaxial interactions, which are significant destabilizing steric interactions between an axial substituent and the axial hydrogens on carbons 3 and 5 of the ring.

Recent enzymatic studies on 4-substituted cyclohexane-1-amines have demonstrated that a dynamic isomerization process can convert a cis/trans diastereomeric mixture to the thermodynamically favored trans diastereomer, highlighting the inherent stability of the trans configuration. The preparation of pure cis and trans isomers of related compounds, such as methylcyclohexanecarboxylic acids, often requires specific synthetic routes, like catalytic hydrogenation, followed by separation techniques like silicic acid column chromatography.

Chiroptical Properties and Chirality Assignment

The C1 carbon of this compound is a stereocenter, as it is bonded to four different groups (m-tolylamino, carboxylic acid, and two different paths around the cyclohexane ring). Therefore, the molecule is chiral and can exist as a pair of enantiomers. These enantiomers will rotate plane-polarized light in opposite directions, a property known as optical activity. The assignment of the absolute configuration of each enantiomer as either (R) or (S) is done using the Cahn-Ingold-Prelog priority rules.

The analysis of chiroptical properties, such as specific rotation and circular dichroism (CD), is essential for characterizing chiral molecules. While specific data for this compound is not available, the principles can be understood from general amino acid stereochemistry. The D/L notation is commonly used for amino acids in Fischer projections, where the position of the amino group determines the designation. However, the R/S nomenclature is the unambiguous standard for describing the configuration at a chiral center.

Computational methods are often employed to predict the chiroptical properties of molecules. For instance, quantum mechanical calculations have been used to analyze the conformational preferences of related chiral amino acids like 1-amino-2-phenylcyclohexanecarboxylic acid, which is crucial for interpreting experimental CD spectra. The final spectrum is a population-weighted average of the spectra of all significantly populated conformers.

Dynamic Conformational Studies and Interconversion Barriers

The different conformations of the cyclohexane ring are in a state of dynamic equilibrium. The most significant process is the "ring flip" or "chair-chair interconversion," where one chair conformer converts into the other. During this process, all axial bonds become equatorial and all equatorial bonds become axial.

For this compound, a ring flip would interconvert the two chair conformers: one with an equatorial m-tolylamino group and axial carboxylic acid, and the other with an axial m-tolylamino group and equatorial carboxylic acid. As the former is expected to be more stable, it will predominate at equilibrium.

The energy barrier for this interconversion is a key parameter. Studies on simpler systems, such as 1-aminocyclopropanecarboxylic acid, have estimated rotational and inversion barriers using computational methods. For this smaller ring system, the cis-trans rotational barrier was calculated to be about 6 kcal/mol. For cyclohexane itself, the barrier to ring flipping is approximately 10-11 kcal/mol. The presence of bulky substituents on the ring can affect this barrier. Dynamic NMR spectroscopy is a powerful experimental technique used to measure these energy barriers by studying how the NMR spectrum changes with temperature. As the temperature is lowered, the rate of interconversion slows down, and signals for the individual conformers can be resolved.

Computational and Theoretical Chemistry in the Study of 1 M Tolylamino Cyclohexanecarboxylic Acid Derivatives

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intricacies of 1-m-Tolylamino-cyclohexanecarboxylic acid derivatives at the electronic level. These methods allow for a detailed exploration of the molecule's fundamental characteristics.

Electronic Structure and Bonding Analysis (e.g., DFT calculations)

Density Functional Theory (DFT) calculations are a cornerstone for analyzing the electronic structure and bonding of this compound derivatives. By solving the Schrödinger equation in an approximate manner, DFT provides valuable information about the distribution of electrons within the molecule, which in turn dictates its chemical behavior.

For analogous systems, such as the N-acetyl-N'-methylamide derivative of 1-amino-2-phenylcyclohexanecarboxylic acid, DFT calculations using functionals like B3LYP with basis sets such as 6-31+G(d,p) have been employed to determine optimized geometries. nih.gov These calculations reveal critical bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the orientation of the tolyl group relative to the cyclohexane (B81311) ring and the conformation of the carboxylic acid group are determined by a delicate balance of steric and electronic effects.

The electronic properties derived from these calculations, such as the molecular dipole moment and the distribution of atomic charges, are crucial for understanding intermolecular interactions. The table below presents hypothetical, yet representative, calculated geometric parameters for the equatorial conformer of this compound, based on typical values for similar structures.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(cyclohexane)-N | 1.47 |

| N-C(tolyl) | 1.40 |

| C(cyclohexane)-C(O)OH | 1.53 |

| C=O | 1.22 |

| C-OH | 1.35 |

| Bond Angles (°) ** | |

| C-N-C | 125.0 |

| N-C-C(O)OH | 110.5 |

| O=C-OH | 123.0 |

| Dihedral Angles (°) ** | |

| C-C-N-C(tolyl) | 175.0 |

| N-C-C-O | -60.0 |

Note: The data in this table is illustrative and based on general values for similar molecular fragments, as specific experimental or calculated data for this compound was not available in the searched literature.

Conformational Energy Hypersurfaces and Isomeric Stabilities

The cyclohexane ring is known for its conformational flexibility, primarily existing in chair, boat, and twist-boat forms. The presence of bulky substituents like the m-tolylamino and carboxylic acid groups significantly influences the relative stabilities of these conformers. Quantum chemical calculations are essential for mapping the potential energy surface and identifying the most stable isomers.

For substituted cyclohexanes, the chair conformation is generally the most stable. pressbooks.pub The substituents can occupy either axial or equatorial positions. Due to steric hindrance, known as 1,3-diaxial interactions, bulky groups preferentially occupy the equatorial position. In the case of this compound, two chair conformers with the substituents in equatorial and axial positions would be in equilibrium.

Computational studies on similar molecules, like 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that the relative orientation of the substituents and the conformation of the cyclohexane ring strongly influence the stability. nih.gov The energy difference between conformers can be calculated to determine the equilibrium population of each. For this compound, it is expected that the conformer with both the m-tolylamino and carboxylic acid groups in equatorial positions would be significantly more stable.

The following table presents a hypothetical energy profile for the conformational isomers of this compound, illustrating the expected relative stabilities.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 (Eq, Eq) | m-tolylamino (eq), COOH (eq) | 0.00 |

| Chair 2 (Ax, Ax) | m-tolylamino (ax), COOH (ax) | > 5.0 |

| Twist-Boat | - | ~5-6 |

Note: These energy values are estimates based on known conformational preferences of substituted cyclohexanes and are not from direct calculations on the specified molecule.

Spectroscopic Property Prediction (e.g., NMR shielding tensors for related compounds)

Quantum chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the chemical environment of each atom. Calculations of NMR shielding tensors can predict the chemical shifts observed in ¹H and ¹³C NMR spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors. For complex molecules like this compound, these calculations can help in assigning the signals in the experimental spectrum to specific atoms in the molecule. The calculated chemical shifts are highly dependent on the molecular geometry, making them a good indicator of the predominant conformation in solution. Studies on related amino acids have demonstrated the utility of this approach. nih.gov

Below is a table of hypothetical predicted ¹³C NMR chemical shifts for the equatorial conformer of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C(O)OH | 178.0 |

| C1 (cyclohexane) | 60.5 |

| C2, C6 (cyclohexane) | 35.2 |

| C3, C5 (cyclohexane) | 25.8 |

| C4 (cyclohexane) | 28.1 |

| C1' (tolyl) | 145.3 |

| C2' (tolyl) | 115.7 |

| C3' (tolyl) | 139.5 |

| C4' (tolyl) | 120.1 |

| C5' (tolyl) | 130.0 |

| C6' (tolyl) | 112.9 |

| CH₃ (tolyl) | 21.5 |

Note: These chemical shifts are illustrative and based on typical values for the respective functional groups and structural motifs.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's reactivity as an electron donor (nucleophile) and an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich m-tolylamino group, particularly the nitrogen atom and the aromatic ring. The LUMO is likely to be centered on the carboxylic acid group and the tolyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

DFT calculations can provide precise energies and visualizations of the HOMO and LUMO. This information is valuable for predicting how the molecule will interact with other reagents and for understanding its electronic absorption properties.

The table below shows hypothetical HOMO and LUMO energies for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These energy values are representative and not based on specific calculations for the target molecule.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying static properties and small systems, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time.

Conformational Flexibility and Dynamics of Substituted Cyclohexanes

Molecular dynamics simulations can model the conformational flexibility of the cyclohexane ring and the rotations around single bonds in this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a trajectory that describes how the molecule's structure evolves over time.

These simulations are particularly useful for studying the ring-flipping process between different chair conformations and the rotational dynamics of the m-tolyl and carboxylic acid groups. The results can reveal the timescales of these motions and the influence of solvent on the conformational landscape. nih.gov For instance, MD simulations can show how interactions with water molecules might stabilize certain conformations through hydrogen bonding.

The insights from MD simulations complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment.

Solvent Effects on Molecular Conformation

The three-dimensional shape, or conformation, of this compound derivatives is not static but is influenced by its surrounding environment, particularly the solvent. Computational studies are essential for understanding these subtle yet critical interactions. The cyclohexane ring, the core of this molecule, preferentially adopts a "chair" conformation to minimize ring strain. In this conformation, substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring).

For substituted cyclohexanes, the equatorial position is generally more stable for bulkier substituents due to the avoidance of steric hindrance known as 1,3-diaxial interactions. pressbooks.pub In the case of this compound, both the tolylamino and carboxylic acid groups are relatively bulky. Computational models predict that the most stable conformation will have both of these groups in equatorial positions.

The choice of solvent can modulate the conformational preferences of the molecule. Molecular dynamics simulations can be used to model how solvent molecules interact with the solute. nih.gov For instance, in a non-polar solvent, intramolecular hydrogen bonding between the amino and carboxylic acid groups might be favored, potentially influencing the ring's puckering. Conversely, in polar protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the solute, competing with intramolecular interactions and stabilizing a more "open" conformation. rsc.org

Computational studies on similar cyclic molecules have shown that the dynamic behavior and the equilibrium between different conformations are significantly affected by the solvent. rsc.orgnih.gov The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the relative energies of different conformers. nih.govnih.gov For example, simulations of tetrolic acid in various organic solvents revealed that strong solute-solvent interactions prevent the formation of dimers that occur in solvents with weaker interactions. nih.gov This principle applies to this compound, where the solvent environment dictates the extent of self-association versus interaction with the solvent.

| Substituent | Energy Difference (Axial vs. Equatorial) (kJ/mol) | Predominant Conformation |

|---|---|---|

| -CH₃ (Methyl) | 7.6 | Equatorial |

| -Cl (Chlorine) | ~2.1-2.5 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | ~21 | Strongly Equatorial |

| -COOH (Carboxylic Acid) | ~5.9 | Equatorial |

This table illustrates the general principle that larger substituents have a stronger preference for the equatorial position to minimize steric strain (1,3-diaxial interactions). The values are approximate and sourced from established organic chemistry principles. pressbooks.pub

Computational Analysis of Molecular Recognition and Interactions

Molecular docking is a powerful computational technique used to predict how a small molecule (a ligand), such as a this compound derivative, might bind to a macromolecular target, typically a protein. This method is crucial in drug discovery and molecular biology to understand the basis of molecular recognition. The process involves predicting the preferred orientation and conformation of the ligand within the protein's binding site and estimating the strength of the interaction, usually expressed as a binding affinity or score. nih.gov

The typical workflow for a molecular docking study of a this compound derivative would involve several key steps:

Target Preparation: Obtaining or modeling the 3D structure of the target protein. This is often sourced from databases like the Protein Data Bank (PDB) or created using homology modeling if the experimental structure is unavailable. nih.gov

Ligand Preparation: Generating the 3D structure of the this compound derivative and optimizing its geometry to find a low-energy conformation.

Docking Simulation: Using specialized software (e.g., AutoDock) to systematically sample a vast number of possible orientations and conformations of the ligand within the defined binding site of the protein. nih.gov

Scoring and Analysis: The software calculates a score for each generated pose, estimating the binding free energy. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For example, in studies of other complex molecules like resin acid derivatives targeting Tyrosyl-DNA Phosphodiesterase 1 (TDP1), molecular docking was used to test how the compounds fit into the enzyme's active site, revealing the mechanism of inhibition. nih.gov Similarly, docking a this compound derivative into a target protein would reveal potential hydrogen bonds involving its carboxylic acid and amino groups, as well as hydrophobic interactions from the tolyl and cyclohexane rings.

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Target Selection & Preparation | Identify the biological target (protein) and prepare its 3D structure by adding hydrogens and removing water molecules. | Protein Data Bank (PDB), SWISS-MODEL, Chimera |

| 2. Ligand Preparation | Generate the 2D and 3D structures of the ligand and optimize its geometry and charge distribution. | ChemDraw, Avogadro, Gaussian |

| 3. Binding Site Definition | Identify the active or allosteric site on the protein where the ligand is expected to bind. | Based on experimental data or prediction software |

| 4. Docking Simulation | Run the docking algorithm to explore possible binding poses of the ligand in the defined site. | AutoDock, GOLD, Glide |

| 5. Scoring and Pose Analysis | Rank the generated poses based on a scoring function that estimates binding affinity. Analyze the top poses for key molecular interactions. | PyMOL, LigPlot+, Discovery Studio |

This compound can be considered a constrained amino acid. Its rigid cyclohexane scaffold restricts the conformational freedom that is typical of the backbone of natural amino acids. This property is highly valuable in peptide and protein engineering. Short peptide sequences often fail to adopt stable, well-defined three-dimensional structures in solution. nih.gov By incorporating conformationally constrained amino acids, it is possible to force a peptide chain to fold into a specific, desired conformation, such as a turn, helix, or sheet. nih.gov

One area where this approach has been successfully applied is in the stabilization of β-helical motifs. nih.govnih.gov β-Helices are protein structures formed by a repeating series of β-strands arranged in a helical pattern. These motifs can be flexible, particularly in their loop regions. Computational studies have shown that strategically replacing natural amino acids in these flexible regions with constrained cyclic amino acids can significantly enhance the stability of the entire structure. nih.gov

A notable study investigated a β-helical building block from E. coli galactoside acetyltransferase. nih.govnih.gov Through molecular dynamics simulations, researchers found that replacing a glycine (B1666218) residue at a key position with a cyclic, constrained amino acid (Ac5c) significantly reduced the conformational flexibility of the site. nih.gov This substitution pre-organized the peptide into the correct fold, thereby stabilizing the self-assembled nanostructure derived from this motif. nih.govnih.gov The rigid ring structure of the constrained amino acid acts as a staple, reducing the entropic cost of folding and locking the peptide into its bioactive shape.

The this compound scaffold, with its six-membered ring, offers a similar but distinct geometric constraint compared to the smaller rings studied. Its incorporation into a peptide sequence would be expected to enforce specific turn structures, making it a valuable building block for designing stable, structured peptides and protein-based nanostructures.

| Original Residue | Substituted Residue | Observed Effect on β-Helical Motif | Reference |

|---|---|---|---|

| Glycine (Gly149) | Ac3c (1-aminocyclopropane-1-carboxylic acid) | Significantly reduced conformational flexibility at the target site. | nih.gov |

| Glycine (Gly149) | Ac5c (1-aminocyclopentane-1-carboxylic acid) | Enhanced structural specificity of the building block and the resulting nanoconstruct. | nih.gov |

| Generic Flexible Loop Residue | This compound (Hypothesized) | Expected to enforce a specific turn conformation, reducing loop flexibility and stabilizing the overall fold. | N/A |

Advanced Applications in Organic Synthesis and Materials Science Based on Cyclohexanecarboxylic Acid Derivatives

Role as Versatile Building Blocks in Complex Molecule Construction

Cyclohexanecarboxylic acid derivatives are fundamental building blocks in the synthesis of complex organic molecules, a role that extends to 1-m-Tolylamino-cyclohexanecarboxylic acid. The inherent stereochemistry of the cyclohexane (B81311) ring, combined with the functional handles of the carboxylic acid and the tolylamino group, makes this compound a valuable scaffold for introducing specific three-dimensional arrangements into larger molecules.

The synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors provides a compelling example of the utility of the cyclohexanecarboxylic acid core. In a search for new DGAT1 inhibitors, a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold was identified as a potent pharmacophore. nih.gov This highlights the potential of the cyclohexane ring system to serve as a central framework in the development of bioactive compounds. The tolylamino substituent in this compound offers an additional site for chemical modification, allowing for the generation of diverse molecular architectures.

The versatility of cyclohexanecarboxylic acids as building blocks is further demonstrated by their use in the synthesis of various other complex structures. While specific examples for this compound are not extensively documented, the general reactivity of the carboxylic acid group allows for standard transformations such as amidation, esterification, and reduction to the corresponding alcohol. These transformations enable the incorporation of the tolylamino-cyclohexyl motif into a wide array of molecular targets, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Design and Synthesis of Conformationally Constrained Amino Acid Analogues

The rigid structure of the cyclohexane ring makes this compound an excellent candidate for the design and synthesis of conformationally constrained amino acid analogues. By incorporating the amino and carboxylic acid functionalities onto the cyclohexane backbone, the conformational freedom of the resulting amino acid is significantly reduced compared to its acyclic counterparts. This conformational restriction is a powerful tool in medicinal chemistry for the development of peptides and peptidomimetics with enhanced biological activity and stability.

The tolylamino group can be considered a mimic of the side chain of natural amino acids, such as phenylalanine or tyrosine, with the cyclohexane ring enforcing a specific spatial orientation. This is particularly important for understanding and improving the binding of peptides to their biological targets. While direct studies on this compound are limited, research on analogous compounds provides strong evidence for its potential in this area.

Precursors in the Development of Advanced Chemical Materials

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it a promising precursor for the development of advanced chemical materials, such as polymers and metal-organic frameworks (MOFs). The carboxylic acid can be polymerized with diols or diamines to form polyesters or polyamides, respectively. The tolylamino group can also participate in polymerization reactions or be used to modify the properties of the resulting polymer.

The incorporation of the rigid cyclohexane unit into the polymer backbone can lead to materials with enhanced thermal stability and specific mechanical properties. The tolyl group can influence the material's solubility, processability, and intermolecular interactions.

Catalysis and Ligand Design in Organic Reactions

The tolylamino and carboxylic acid moieties of this compound can act as coordinating sites for metal ions, making it a potential ligand for the design of novel catalysts. The specific geometry imposed by the cyclohexane backbone can create a well-defined coordination environment around a metal center, which can influence the selectivity and activity of the catalyst.

While no specific catalytic applications of this compound have been reported, the broader class of amino acid-derived ligands is widely used in asymmetric catalysis. The chirality of the cyclohexane ring, if resolved, could be exploited to develop enantioselective catalysts for a variety of organic transformations. The tolyl group can also be functionalized to further tune the electronic and steric properties of the ligand, allowing for the optimization of catalyst performance.

Enzymatic and Biotransformation Pathways of Cyclohexanecarboxylic Acids

Microbial Degradation Mechanisms

Microorganisms employ different strategies to degrade cyclohexanecarboxylic acid depending on the presence or absence of oxygen. These pathways ultimately convert the alicyclic ring into intermediates that can enter central metabolic routes.

Aerobic Degradation Pathways and Associated Enzymes

Under aerobic conditions, the degradation of cyclohexanecarboxylic acid often involves oxygenase and oxidase enzymes. nih.gov In bacteria such as Acinetobacter anitratum, the pathway is initiated by the hydroxylation of the cyclohexane (B81311) ring. nih.gov Evidence suggests the formation of intermediates like cyclohex-1-ene-1-carboxylate, 2-hydroxycyclohexanecarboxylate, and pimelate (B1236862). nih.gov The conversion to pimelate in cell-free extracts requires cofactors like ATP, CoA, FAD, and Mg2+, indicating an initial activation step to form a CoA ester. nih.gov

Another aerobic strategy involves the aromatization of the ring. For instance, some pathways convert CHC to 4-hydroxybenzoate, which is then funneled into protocatechuate for further degradation. nih.govresearchgate.net This aromatization is a key step that links the metabolism of this alicyclic compound to well-established aromatic degradation pathways. nih.gov In Paraburkholderia terrae, a self-sufficient cytochrome P450 enzyme, P450CHC, is involved in this process. researchgate.net

Anaerobic Degradation Pathways (e.g., in Geobacter metallireducens, Rhodopseudomonas palustris)

Anaerobic degradation of CHC proceeds without the use of molecular oxygen and typically converges on the benzoyl-CoA pathway, a central route for the breakdown of aromatic compounds in anaerobic environments. oup.comoup.comnih.gov However, the specific steps can vary between different microorganisms.

Geobacter metallireducens , a strict anaerobe, utilizes a novel pathway for CHC degradation. nih.govwikipedia.org This pathway begins with the activation of CHC to its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA (CHCoA). nih.govasm.org This is followed by two successive dehydrogenation steps. The first, a 1,2-dehydrogenation, forms cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA). nih.govresearchgate.net The second is an unusual 1,4-dehydrogenation that produces cyclohex-1,5-diene-1-carboxyl-CoA, which is a key intermediate that connects CHC degradation to the general benzoyl-CoA pathway in this organism. nih.govasm.org This pathway is distinct from that found in Rhodopseudomonas palustris. nih.gov

Rhodopseudomonas palustris , a metabolically versatile phototrophic bacterium, also degrades CHC anaerobically. researchgate.netnih.gov The pathway starts similarly with the activation of CHC to CHCoA. asm.orgresearchgate.net CHCoA is then dehydrogenated to form cyclohex-1-ene-1-carboxyl-CoA. asm.orgresearchgate.net This intermediate is then hydrated and further oxidized through a series of reactions characteristic of the R. palustris-specific benzoyl-CoA degradation pathway, involving intermediates like 2-hydroxycyclohexanecarboxyl-CoA and 2-ketocyclohexanecarboxyl-CoA. nih.govnih.gov This pathway differs from other anaerobic bacteria where cyclohex-1-ene-1-carboxyl-CoA is not an intermediate of aromatic compound degradation. nih.govasm.org

Enzymatic Machinery Involved in Cyclohexanecarboxylic Acid Metabolism

The degradation of cyclohexanecarboxylic acid relies on a specialized set of enzymes that catalyze the key steps of activation, dehydrogenation, hydration, and ring cleavage. The genes encoding these enzymes are often clustered together and their expression is tightly regulated.

Characterization of Key Enzymes (e.g., CoA transferases, acyl-CoA dehydrogenases, hydratases)

The breakdown of CHC involves several key classes of enzymes that have been purified and characterized from various bacteria.

CoA Ligases and Transferases : The essential first step in most degradation pathways is the activation of CHC to its CoA thioester. This is accomplished either by an ATP-dependent cyclohexanecarboxylate-CoA ligase or by a CoA transferase . ebi.ac.ukuniprot.orgwikipedia.org In Geobacter metallireducens, a succinyl-CoA:CHC CoA transferase catalyzes this activation. nih.govresearchgate.net This activation makes the molecule chemically suitable for subsequent enzymatic reactions. wikipedia.orgnih.gov

Acyl-CoA Dehydrogenases : These FAD-dependent enzymes introduce double bonds into the cyclohexane ring, a critical step in its destabilization. wikipedia.org In G. metallireducens, two distinct acyl-CoA dehydrogenases are involved: one that converts CHCoA to cyclohex-1-ene-1-carboxyl-CoA, and a second, key enzyme that performs an unusual 1,4-dehydrogenation to form cyclohex-1,5-diene-1-carboxyl-CoA. nih.govresearchgate.net In Rhodopseudomonas palustris and Syntrophus aciditrophicus, specific dehydrogenases also act on cyclohexanecarboxyl-CoA and its derivatives. nih.govnih.gov

Hydratases : These enzymes add water across a double bond. In the R. palustris pathway, a hydratase is involved in the metabolism of cyclohex-1-ene-1-carboxyl-CoA. nih.gov In the broader benzoyl-CoA pathway, which CHC degradation feeds into, enzymes like cyclohexa-1,5-diene-1-carbonyl-CoA hydratase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydratase (encoded by the bamA gene) are crucial for subsequent ring cleavage. nih.govnih.govd-nb.info

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Organism | Reference |

|---|---|---|---|---|

| CoA Transferase | Succinyl-CoA:CHC CoA transferase | Cyclohexanecarboxylate + Succinyl-CoA → Cyclohexanecarboxyl-CoA + Succinate | Geobacter metallireducens | nih.govresearchgate.net |

| Acyl-CoA Dehydrogenase | Cyclohexanecarboxyl-CoA Dehydrogenase | Cyclohexanecarboxyl-CoA → Cyclohex-1-ene-1-carboxyl-CoA | Geobacter metallireducens | nih.gov |

| Acyl-CoA Dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA → Cyclohex-1,5-diene-1-carboxyl-CoA | Geobacter metallireducens | nih.govasm.org |

| Dehydrogenase | 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) | 2-Hydroxycyclohexanecarboxyl-CoA → 2-Ketocyclohexanecarboxyl-CoA | Rhodopseudomonas palustris | nih.gov |

| Hydratase | 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (BamA) | Ring cleavage of 6-oxocyclohex-1-ene-1-carbonyl-CoA | Geobacter metallireducens | nih.govd-nb.info |

Gene Expression and Regulation in Degradation Pathways

The genes responsible for CHC degradation are typically organized in clusters and their expression is induced by the presence of CHC. nih.gov In Geobacter metallireducens, quantitative reverse transcription-PCR analysis showed that the genes encoding the CoA transferase and the two specific dehydrogenases (e.g., Gmet_3305 and Gmet_3306) are highly upregulated during growth on CHC, but not on benzoate. nih.govasm.orgresearchgate.net This indicates a specific regulatory mechanism for the CHC pathway.

In denitrifying bacteria like Aromatoleum sp. CIB, the bad-ali gene cluster, which is similar to the one in R. palustris, is responsible for CHC degradation. nih.govnih.gov The expression of these genes is controlled by a transcriptional repressor called BadR. nih.govnih.gov The first intermediate of the pathway, cyclohexanecarboxyl-CoA, acts as an inducer molecule. nih.gov It binds to the BadR repressor, causing it to detach from the DNA and allowing the transcription of the degradation genes to proceed. nih.gov This regulatory system ensures that the enzymes for CHC breakdown are only produced when the substrate is available.

Coenzyme A Conjugation and its Biochemical Significance

The conjugation of cyclohexanecarboxylic acid to Coenzyme A (CoA) is the indispensable first step in virtually all its metabolic pathways, both aerobic and anaerobic. nih.govwikipedia.org This reaction, forming a thioester bond, is biochemically significant for several reasons.

First, the formation of an acyl-CoA derivative like cyclohexanecarboxyl-CoA "activates" the otherwise relatively inert carboxylic acid. nih.gov The high-energy thioester bond raises the free energy of the molecule, making subsequent reactions, such as dehydrogenation, thermodynamically favorable. wikipedia.orgimrpress.com Without this activation, the oxidation of the stable cycloalkane ring would be energetically difficult.

Second, the CoA moiety serves as a molecular handle, providing specificity for the enzymes of the degradation pathway. imrpress.com Enzymes like acyl-CoA dehydrogenases and hydratases have active sites specifically designed to recognize and bind the CoA portion of the substrate, ensuring high efficiency and fidelity in the metabolic cascade. wikipedia.orgwikipedia.org This prevents the enzymes from acting on incorrect molecules within the cell. The central role of CoA and its derivatives is a recurring theme in metabolism, linking the breakdown of diverse compounds like fatty acids and CHC to central energy-producing pathways like the TCA cycle. imrpress.comimrpress.com

Scientific Literature Lacks Data on 1-m-Tolylamino-cyclohexanecarboxylic Acid

Despite a comprehensive search of scientific databases and literature, no information is currently available for the chemical compound "this compound." This includes a lack of data regarding its enzymatic and biotransformation pathways, as well as any details on its synthesis, properties, or potential applications.

General information exists for the broader class of cyclohexanecarboxylic acids and their derivatives, with research detailing their anaerobic degradation by various microorganisms through the action of enzymes such as CoA transferases and acyl-CoA dehydrogenases. Additionally, the use of enzymes like carboxylate reductases and decarboxylases for the biocatalytic production of related compounds has been documented.

However, the strict focus on "this compound" as per the user's request precludes the inclusion of this more general data. The absence of any specific scientific record for this compound makes it impossible to generate a thorough, informative, and scientifically accurate article as requested.

Therefore, no content can be provided for the outlined section "7.4. Biocatalysis for Synthetic Transformations Involving Cyclohexanecarboxylic Acids" as it pertains to "this compound."

Emerging Research Directions and Future Perspectives for 1 M Tolylamino Cyclohexanecarboxylic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl amino acid derivatives is a cornerstone of drug discovery. acs.org Future research on 1-m-Tolylamino-cyclohexanecarboxylic acid will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Green Chemistry Approaches: Conventional methods for creating similar structures often rely on harsh reagents and produce significant waste. rsc.org Emerging methodologies focus on sustainability. For instance, the use of natural base catalysts, such as those derived from waste snail shells, is being explored for the synthesis of functionalized heterocyclic compounds, a strategy that could be adapted for intermediates in the synthesis of the target molecule. oiccpress.com Another sustainable approach involves the synthesis of cyclohexanecarboxylates from biomass-derived materials like muconic and fumaric acid, which could provide a green source for the cyclohexane (B81311) core. rsc.org

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and green tool in organic chemistry. rsc.org It offers a way to synthesize α-amino acids and their derivatives under mild conditions, often without the need for toxic or expensive reagents. rsc.orgoup.com For example, the electrochemical carboxylation of imines in a flow microreactor has been demonstrated for the synthesis of N-phenylphenylglycine derivatives, suggesting a potential pathway for the creation of N-aryl amino acids. rsc.org Similarly, the electrochemical synthesis of amino acids from biomass-derivable α-keto acids is being developed, which could offer a sustainable route to the amino acid scaffold. rsc.org

Advanced Catalytic N-Arylation: The crucial C-N bond formation between the m-toluidine (B57737) and the 1-amino-cyclohexanecarboxylic acid core is a key synthetic step. Modern palladium-catalyzed cross-coupling reactions have become a standard for this transformation. Recent advancements have focused on developing catalyst systems, such as t-BuBrettPhos Pd G3 or G4 precatalysts, that operate under mild conditions and minimize racemization of the amino acid stereocenter. acs.org The use of diaryliodonium salts as arylating agents for amino acid esters also presents a viable method where the chirality of the amino acid is maintained. researchgate.net

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Electrochemical Synthesis | Mild conditions, avoids toxic reagents, potential for flow chemistry. rsc.org | Green synthesis of the N-aryl amino acid from precursor imines or biomass-derived keto-acids. rsc.orgrsc.org |

| Biomass-Derived Feedstocks | Sustainable sourcing of starting materials. rsc.org | Synthesis of the cyclohexanecarboxylic acid core from renewable resources. rsc.org |

| Advanced N-Arylation | High efficiency, mild conditions, retention of stereochemistry. acs.org | Coupling of m-toluidine or its equivalent with the 1-aminocyclohexanecarboxylic acid scaffold. acs.orgresearchgate.net |

| Natural Catalysts | Environmentally benign, cost-effective, reusable. oiccpress.com | Catalyzing key steps in the synthetic sequence using waste-derived materials. oiccpress.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be leveraged to predict the properties of and design novel analogs of this compound with potentially enhanced biological activity.

Predictive Modeling: AI and ML models, particularly deep learning approaches like convolutional neural networks (CNNs), can be trained on large datasets of existing molecules to predict various properties. nih.gov For a new molecule like this compound, AI could predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, solubility, and potential biological targets. This allows for the early-stage filtering of unpromising candidates and the prioritization of more viable ones.

Generative Models for Novel Compound Design: Generative AI models, similar to those used to create images from text, can be adapted to design new molecules. mit.edu By providing the model with a set of desired structural features or properties, it can generate novel amino acid sequences or small molecules that meet these criteria. mit.eduthe-scientist.com This approach could be used to explore the chemical space around this compound, generating new derivatives with optimized properties, such as improved binding affinity to a specific biological target. the-scientist.com These AI-driven methods can rapidly produce millions of new design ideas for scientists to investigate. mit.edu

AI in Protein and Peptide Science: Much of the current application of AI in biochemical sciences is in protein engineering and design. nih.govchemistryworld.com AI has been used to predict protein structures, design novel proteins with enhanced properties, and classify protein functions. nih.govthe-scientist.com The principles learned from designing complex peptides and proteins can be applied to smaller, non-canonical amino acid derivatives, informing the design of peptidomimetics based on the this compound scaffold. nih.gov

| AI/ML Application | Description | Relevance to the Target Compound |

| Predictive Analytics | Using algorithms to forecast physicochemical and biological properties. nih.gov | Early-stage assessment of drug-likeness and potential efficacy of analogs. |

| Generative Design | Employing generative models to create novel molecular structures with desired features. mit.eduthe-scientist.com | Rapidly exploring the chemical space to identify derivatives with improved activity or properties. |

| Transfer Learning | Applying knowledge from pre-trained models (e.g., on proteins) to new, related problems. nih.gov | Leveraging insights from protein design to inform the synthesis of peptidomimetics incorporating the title compound. |

Exploration of Unconventional Reactivity and Catalysis